2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide
Overview
Description
2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The unique structure of this compound makes it a valuable compound for research and development in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide typically involves the reaction of benzenesulfonyl chloride with benzylamine to form benzenesulfonyl(benzyl)amine. This intermediate is then reacted with N-cyclopentylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in inhibiting the growth of certain cancer cell lines and bacteria.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide involves its interaction with specific molecular targets. It is known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar enzyme inhibitory properties.
Methyl 2-[(benzenesulfonyl)(benzyl)amino]benzoate: Another derivative with comparable chemical properties.
Uniqueness
2-[Benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide stands out due to its unique structure, which combines the benzenesulfonyl and benzylamine moieties with a cyclopentylbenzamide group. This combination enhances its stability and specificity in targeting enzymes, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-cyclopentylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(26-21-13-7-8-14-21)23-17-9-10-18-24(23)27(19-20-11-3-1-4-12-20)31(29,30)22-15-5-2-6-16-22/h1-6,9-12,15-18,21H,7-8,13-14,19H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORASKQCNKVPZQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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